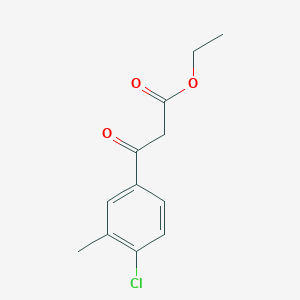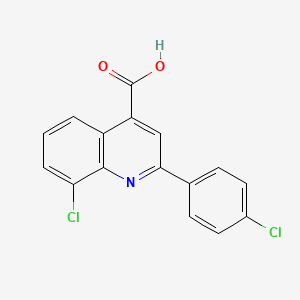
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 124930-93-4 . It has a molecular weight of 318.16 and its IUPAC name is 8-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” is 1S/C16H9Cl2NO2/c17-10-6-4-9 (5-7-10)14-8-12 (16 (20)21)11-2-1-3-13 (18)15 (11)19-14/h1-8H, (H,20,21) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid” include a molecular weight of 318.16 . The compound’s InChI code is 1S/C16H9Cl2NO2/c17-10-6-4-9 (5-7-10)14-8-12 (16 (20)21)11-2-1-3-13 (18)15 (11)19-14/h1-8H, (H,20,21) , which provides information about its molecular structure.科学研究应用
Analytical Reagents and Metal Complexation
Quinoxaline-2-carboxylic acid derivatives, including those with chloro substitutions, have been explored for their potential as analytical reagents. These compounds exhibit the capability to form complexes with various metals, demonstrating their utility in the gravimetric determination of metals such as Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II). The solubility products of the metal salts, the optimum pH range for complete precipitation, and the thermal behaviors of the metal complexes highlight the practical applications of these compounds in analytical chemistry (Dutt, Sanayal, & Nag, 1968).
Pharmaceutical Research: Anticancer Activities
Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has shown promising anticancer activity. These derivatives have been synthesized and evaluated for their cytotoxic effects on various carcinoma cell lines, with some compounds demonstrating significant potency compared to standard drugs. The synthesis methods, including microwave irradiation, provide efficient pathways to these compounds, which could serve as leads for the development of novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Chelating Ion Exchangers for Metal Ion Extraction
Quinoline-2-carboxylic acids with specific substitutions have been investigated for their ability to extract metal ions from aqueous solutions. The structural characteristics of these compounds, including their substituents, significantly impact their metal ion selectivities and capacities. Such reagents demonstrate high preference for specific metals, offering potential applications in the selective removal of contaminants from industrial and environmental samples (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).
Organic and Inorganic Photodiode Fabrication
The photovoltaic properties of quinoline derivatives have been explored for their application in organic–inorganic photodiode fabrication. Films of these compounds demonstrate rectification behavior and photovoltaic properties under both dark and illuminated conditions. Such materials are of interest for their potential use in the development of photodiodes, with modifications like chlorophenyl substitution improving device parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
属性
IUPAC Name |
8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-10-6-4-9(5-7-10)14-8-12(16(20)21)11-2-1-3-13(18)15(11)19-14/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDOWKIFSYBWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
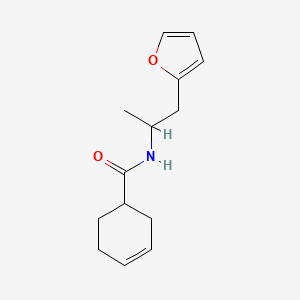
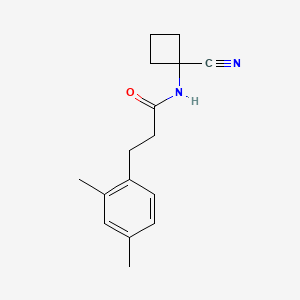
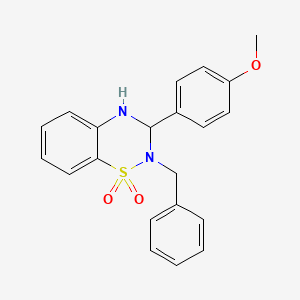

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2675328.png)
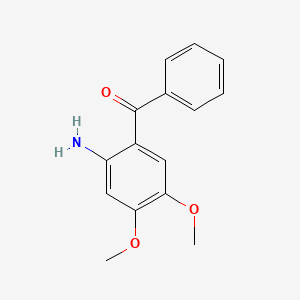
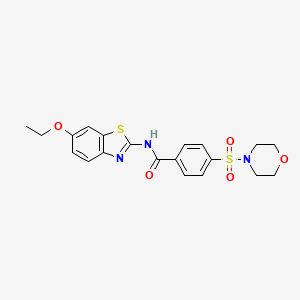
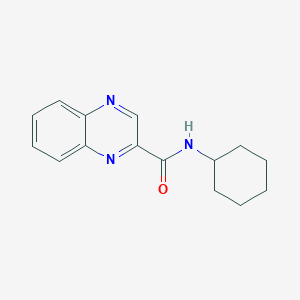
![2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide](/img/structure/B2675333.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2675335.png)
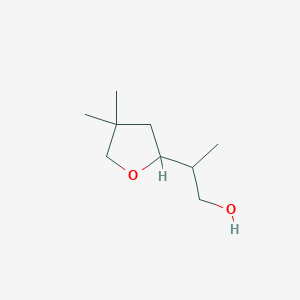
![2,2'-Methylenebis(3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) 4-methylbenzenesulfonate](/img/structure/B2675342.png)
